molecular formula C5H6N4O B1297796 Pyrimidine-4-carbohydrazide CAS No. 39513-54-7

Pyrimidine-4-carbohydrazide

Cat. No.: B1297796
CAS No.: 39513-54-7
M. Wt: 138.13 g/mol
InChI Key: NWTQBXDLKZTWAH-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbohydrazide is an organic compound with the chemical formula C5H6N4O. It appears as a white crystalline solid and is stable at room temperature and pressure. This compound is slightly soluble in water, with solubility increasing with temperature, and is soluble in organic solvents such as ethanol and chloroform . This compound is used in various fields, including pharmaceuticals, pesticides, and dye synthesis .

Mechanism of Action

Target of Action

Pyrimidine-4-carbohydrazide, like other pyrimidine derivatives, has been found to have anticancer activity . The primary targets of pyrimidine derivatives are often cancer cells . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Mode of Action

Pyrimidine derivatives interact with their targets through diverse mechanisms of action, including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .

Biochemical Pathways

Pyrimidine derivatives affect various biochemical pathways. Pyrimidine biosynthesis is invariably up-regulated in tumors and neoplastic cells . The pathway has been linked to the etiology or treatment of several disorders including AIDS, diabetes, and various autoimmune diseases . Pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Pharmacokinetics

It’s worth noting that the medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems have been highlighted .

Result of Action

Pyrimidine derivatives have been found to have anticancer activity . They can cause cell cycle arrest and induce apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as food contamination, viruses, UV radiation, carcinogens from the environment and diet/lifestyle factors as nutrients, energy consumption, phytochemicals, other food ingredients, alcohol, physical activity, and smoking can influence the action of pyrimidine derivatives .

Biochemical Analysis

Biochemical Properties

Pyrimidine-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to react with hydrazine to form hydrazones, which are intermediates in the synthesis of various bioactive compounds . Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways . Its interactions with metal ions and other biomolecules further highlight its versatility in biochemical applications .

Cellular Effects

This compound affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound derivatives have shown potential in inducing cell cycle arrest and apoptosis . This compound can also modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be stable at room temperature, but its activity can decrease over time due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has shown beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidinase and β-ureidopropionase, which play roles in pyrimidine metabolism . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytosol and mitochondria, where it participates in various biochemical reactions . The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its efficacy in targeted therapies .

Chemical Reactions Analysis

Pyrimidine-4-carbohydrazide undergoes various chemical reactions, including:

Properties

IUPAC Name

pyrimidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-1-2-7-3-8-4/h1-3H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTQBXDLKZTWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332841
Record name pyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39513-54-7
Record name pyrimidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrimidine-4-carboxylic acid (1.0 g, 8.0 mmol) in THF (15 mL), N,N-Carbonyldiimidazole (1.4 g, 8.9 mmol) was added. After refluxing for 2 hours, hydrazine (0.8 g, 20 mmol) was added to the reaction mixture slowly with a syringe at 0° C. The reaction mixture was allowed to warm to room temperature slowly and then concentrated to yield the desired product as white solid. LCMS calculated for C5H7N4O (M+H): 139.1. found: 139.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is pyrimidine-4-carbohydrazide used in synthesizing single-molecule magnets?

A1: this compound serves as a building block for creating Schiff base ligands, which are then used to form complexes with lanthanide ions like Dysprosium (Dy3+). [, ] Specifically, it reacts with aldehyde derivatives to form the Schiff base. This Schiff base acts as a multidentate ligand, coordinating with Dy3+ ions to form dinuclear complexes. [, ] The choice of coordinated anions during this process can subtly influence the magnetic properties of the resulting Dy2 complexes by affecting the coordination geometry around the Dy3+ ions. []

Q2: What is the impact of coordinated anions on the magnetic properties of the Dy2 complexes derived from this compound?

A2: Research has shown that even though the Dy3+ ions in these complexes may have the same N2O5 coordination environment, the specific coordinated anions (e.g., NO3- vs. AcO-) can lead to different coordination configurations—triangular dodecahedron vs. biaugmented trigonal prism, respectively. [] This difference in geometry affects the magnetic interactions within the complex. Both configurations can exhibit single-molecule magnet behavior at 0 Oe, but with varying Ueff/k values, indicating the energy barrier for magnetization reversal. []

Q3: Can this compound be used to synthesize compounds with biological activity?

A3: Yes, this compound can react with other building blocks to form pyrazolyl-pyrimidine hybrids that have shown potential as enzyme inhibitors. [] For example, reacting it with 6-aryl-2-(methylthio)pyrimidine-4-carbohydrazides and specific enones can yield compounds with selective inhibitory activity for butyrylcholinesterase (BChE). [] This enzyme is a potential therapeutic target for various neurological disorders.

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